3-Methoxyacetaminophen

説明

Synthesis Analysis

The synthesis of 3-Methoxyacetaminophen analogs often involves multi-step chemical processes designed to introduce specific functional groups that affect the molecule's activity and properties. For instance, the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin, an analog of 3-Methoxyacetaminophen, was achieved via Pechmann condensation, indicating a method that could be adapted for 3-Methoxyacetaminophen synthesis (Qian, 2011).

Molecular Structure Analysis

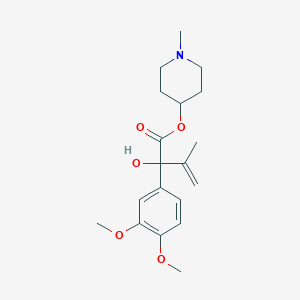

Molecular structure analysis of 3-Methoxyacetaminophen and related compounds reveals how substitutions on the benzene ring influence molecular conformation and, consequently, reactivity and interactions. The crystal structure of related molecules has shown varied conformations based on the positioning and nature of substituents, indicating the importance of molecular structure in determining the compound's physical and chemical properties (Camerman et al., 2005).

Chemical Reactions and Properties

3-Methoxyacetaminophen and its derivatives undergo various chemical reactions, forming reactive metabolites, some of which are of toxicological significance. For example, 3'-Hydroxyacetanilide, a closely related compound, forms reactive metabolites that bind covalently to hepatic proteins, although it does not produce hepatotoxic effects like acetaminophen (Rashed & Nelson, 1989). These reactions are crucial for understanding the metabolic fate and potential toxicological impacts of 3-Methoxyacetaminophen.

Physical Properties Analysis

The physical properties of 3-Methoxyacetaminophen, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. For instance, modifications on the benzene ring can lead to changes in the compound's crystallinity and solubility, affecting its formulation and application in pharmaceuticals. Detailed physical properties analysis provides insight into the compound's behavior in various solvents and under different physical conditions.

Chemical Properties Analysis

The chemical properties of 3-Methoxyacetaminophen, including its reactivity with biological molecules, stability under physiological conditions, and interaction with enzymes, are determined by its functional groups and molecular structure. Studies on similar compounds have shown that methoxy and hydroxy substitutions on the benzene ring can significantly affect the molecule's oxidative metabolism and its ability to form reactive intermediates (Forte et al., 1984).

科学的研究の応用

Neuroscience and Neuropharmacology :

- 3'-Methoxy puerarin reduces ischemia-induced brain damage by regulating excitatory and inhibitory amino acids, thus improving the balance of neurotransmitters in rat brain nuclei (Han, Wan, Li, & Ge, 2012).

- Drugs influencing dopamine content in the synaptic cleft produce predictable changes in striatal 3-methoxytyramine levels, reflecting their functional activity on dopaminergic neurons (Di Giulio et al., 1978).

Pharmacogenetics and Metabolism :

- Ratios between related acetaminophen metabolites can enhance the power of genome-wide association studies, identifying new pharmacogenetic loci of interest (Thareja et al., 2022).

- Acetaminophen is metabolized to a less hepatotoxic catechol metabolite, 3-hydroxyacetaminophen, in mouse liver microsomes through a mechanism different from direct insertion or epoxidation (Forte et al., 1984).

Toxicology and Environmental Studies :

- Acetaminophen quickly detoxifies in soil, but the formation of numerous degradation intermediates might pose unknown risks, such as accumulation in edible plants (Li, Ye, & Gan, 2014).

- The less-toxic isomer of acetaminophen, AMAP, shows lower hepatoxic potential in mice due to less reactive metabolite production per mole, rather than differences in drug metabolism profiles or downstream effects (Howell, Siler, & Watkins, 2014).

Emerging Substance Abuse Studies :

- N-alkyl-arylcyclohexylamines, including compounds related to methoxyacetaminophen, have been synthesized and characterized, aiding in the identification of emerging substances of abuse (Wallach et al., 2016).

- Unintentional, acute fatal intoxication with methoxetamine, a related compound, occurred, with the presence of synthetic cannabinoids potentially contributing to the death (Wikström, Thelander, Dahlgren, & Kronstrand, 2013).

将来の方向性

The future directions for the study of 3-Methoxyacetaminophen include synthesizing the 3-hydroxyacetaminophen sulfate and glucuronide molecules to determine whether they also match the peaks detected in plasma . This will help in further understanding the metabolic pathways of acetaminophen and its metabolites.

作用機序

Target of Action

3-Methoxyacetaminophen, structurally related to acetaminophen , is believed to target the same enzymes as acetaminophen does. The primary targets are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling.

Mode of Action

It is generally accepted that acetaminophen inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxyacetaminophen are likely to be similar to those affected by acetaminophen. Acetaminophen is metabolized primarily in the liver through three primary metabolic pathways: glucuronidation, sulfation, and oxidation . The glucuronidation and sulfation pathways convert acetaminophen into non-toxic metabolites that are then excreted in the urine .

Pharmacokinetics

Based on the pharmacokinetics of acetaminophen, it can be inferred that 3-methoxyacetaminophen would have similar adme (absorption, distribution, metabolism, and excretion) properties . Acetaminophen is rapidly and almost completely absorbed from the gastrointestinal tract, distributed throughout most body tissues, and metabolized in the liver . The metabolites are then excreted in the urine .

Result of Action

Given its structural similarity to acetaminophen, it can be inferred that 3-methoxyacetaminophen may also exhibit analgesic and antipyretic effects .

特性

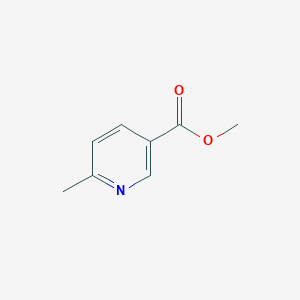

IUPAC Name |

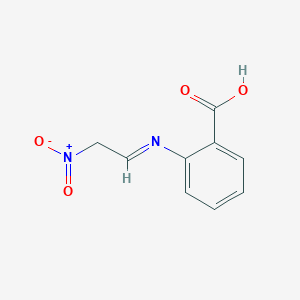

N-(4-hydroxy-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186236 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyacetaminophen | |

CAS RN |

3251-55-6 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GPW365VZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-methoxyacetaminophen in understanding the pharmacogenetics of acetaminophen metabolism?

A: A genome-wide association study (GWAS) using ratios of acetaminophen metabolites identified 3-methoxyacetaminophen as a key molecule for understanding genetic variations in acetaminophen metabolism. [] Specifically, the study found evidence for genetic variance in acetaminophen glucuronidation and methylation influenced by the genes UGT2A15 and COMT, respectively. [] Analyzing the association profiles of these genes with different metabolite ratios led to the hypothesis and subsequent experimental confirmation that 3-methoxyacetaminophen is a product or substrate of these enzymes. [] This finding highlights the utility of 3-methoxyacetaminophen as a biomarker in pharmacogenetic studies investigating individual responses to acetaminophen.

Q2: What methods are available for detecting and quantifying 3-methoxyacetaminophen in biological samples?

A: A U(H)PLC-MS/MS method has been developed for the simultaneous analysis of acetaminophen and seven of its metabolites, including 3-methoxyacetaminophen, in various biological matrices. [] This method offers high sensitivity and specificity, allowing for the accurate quantification of 3-methoxyacetaminophen even at low concentrations. [] While stable isotope-labeled internal standards are used for most metabolites, 3-methoxyacetaminophen is semi-quantified using external standards. [] This method has proven valuable in pharmacokinetic studies, enabling researchers to track the formation and elimination of 3-methoxyacetaminophen following acetaminophen administration. []

Q3: How does the structure of 3-methoxyacetaminophen relate to its potential to cause neural tube defects?

A: While not directly addressed in the provided research, a study using rat embryos sheds light on the structure-activity relationship of acetaminophen and its analogs regarding neural tube defects. [] The study demonstrated that intra-amniotic microinjections of 3-methoxyacetaminophen were less potent in inducing neural tube defects compared to N-acetyl-p-benzoquinoneimine, another acetaminophen metabolite. [] This suggests that the presence of a methoxy group at the 3-position may influence the compound's ability to cross biological membranes or its interaction with molecular targets involved in neurulation. [] Further research is necessary to elucidate the specific structural features of 3-methoxyacetaminophen that contribute to its effects on neural tube development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)